molecular formula C18H21NO3 B5614762 N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide

N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide

Cat. No.: B5614762
M. Wt: 299.4 g/mol
InChI Key: KVMLOGDKVHOAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring substituted with ethoxy and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide typically involves the reaction of 2-ethoxyphenylamine with 2-ethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-ethoxybenzoic acid and 2-ethylbenzoic acid.

    Reduction: Formation of N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(2-methylphenoxy)acetamide
  • N-(2-propoxyphenyl)-2-(2-propylphenoxy)acetamide
  • N-(2-butoxyphenyl)-2-(2-butylphenoxy)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide is unique due to the specific combination of ethoxy and ethyl substituents on the phenyl rings. This structural arrangement can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific research or industrial purposes.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-14-9-5-7-11-16(14)22-13-18(20)19-15-10-6-8-12-17(15)21-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMLOGDKVHOAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.